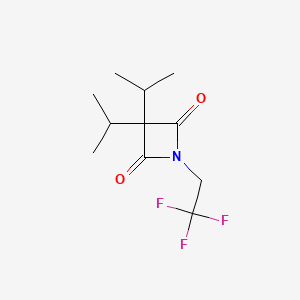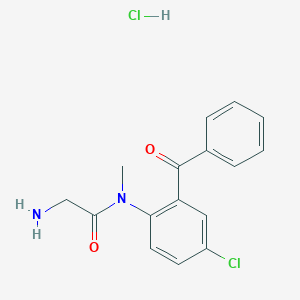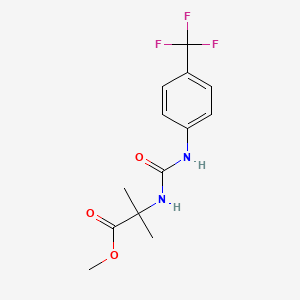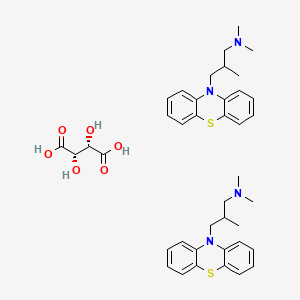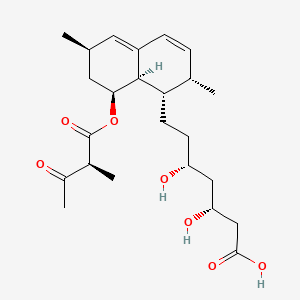
Keto Lovastatin Hydroxy Acid (3-Oxo-lovastatin Hydroxy Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keto Lovastatin Hydroxy Acid, also known as 3-Oxo-lovastatin Hydroxy Acid, is a derivative of lovastatin, a well-known statin medication used to lower cholesterol levels. This compound is a hydroxy acid form of lovastatin, which is an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol, making Keto Lovastatin Hydroxy Acid significant in the treatment of hypercholesterolemia and the prevention of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Keto Lovastatin Hydroxy Acid can be synthesized through the hydrolysis of lovastatin. Lovastatin, a lactone, is hydrolyzed in vivo to its active β-hydroxy acid form. The hydrolysis process involves the use of carboxyesterase enzymes, which convert the lactone ring into the hydroxy acid form .
Industrial Production Methods
Industrial production of lovastatin, and subsequently Keto Lovastatin Hydroxy Acid, involves fermentation processes using fungi such as Aspergillus terreus and Monascus ruber. The fermentation process produces lovastatin, which is then subjected to hydrolysis to obtain the hydroxy acid form .
Chemical Reactions Analysis
Types of Reactions
Keto Lovastatin Hydroxy Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Keto Lovastatin Hydroxy Acid, which can have different pharmacological properties .
Scientific Research Applications
Keto Lovastatin Hydroxy Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis and oxidation reactions of statins.
Biology: Investigated for its effects on cellular cholesterol biosynthesis and its potential role in regulating lipid metabolism.
Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and preventing cardiovascular diseases.
Mechanism of Action
Keto Lovastatin Hydroxy Acid exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. By inhibiting this enzyme, Keto Lovastatin Hydroxy Acid reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the downstream effects on lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Keto Lovastatin Hydroxy Acid include other statins such as:
- Simvastatin
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
Uniqueness
Keto Lovastatin Hydroxy Acid is unique due to its specific hydroxy acid form, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other statins. Its ability to inhibit HMG-CoA reductase effectively and its specific molecular structure make it a valuable compound in the treatment of hypercholesterolemia .
Properties
Molecular Formula |
C24H36O7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methyl-3-oxobutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C24H36O7/c1-13-9-17-6-5-14(2)20(8-7-18(26)11-19(27)12-22(28)29)23(17)21(10-13)31-24(30)15(3)16(4)25/h5-6,9,13-15,18-21,23,26-27H,7-8,10-12H2,1-4H3,(H,28,29)/t13-,14-,15-,18+,19+,20-,21-,23-/m0/s1 |
InChI Key |
PRXQRWZKAQAAAV-ZPYHEZCOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)C(=O)C |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
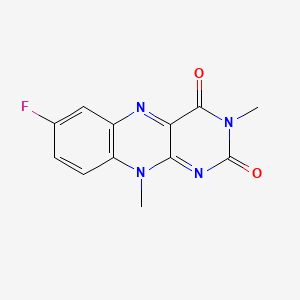
![3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose](/img/structure/B13412965.png)
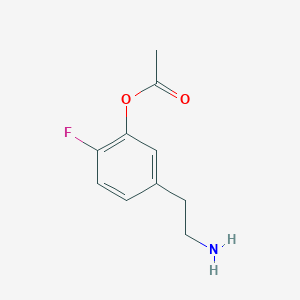

![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)
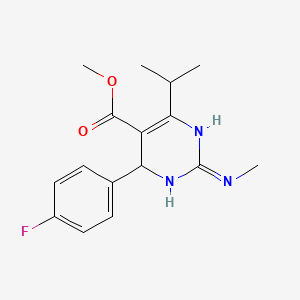
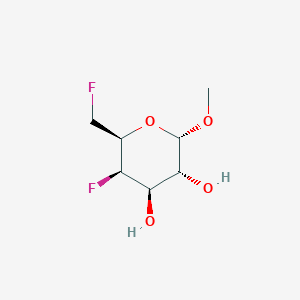

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13413005.png)
